molecular formula C8H12F2N2 B1471893 1-(difluoromethyl)-3,5-diethyl-1H-pyrazole CAS No. 1555531-00-4

1-(difluoromethyl)-3,5-diethyl-1H-pyrazole

Cat. No.: B1471893
CAS No.: 1555531-00-4
M. Wt: 174.19 g/mol
InChI Key: AVPQBWASWYVYFT-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole, also known as 1-(difluoromethyl)-3,5-diethylpyrazole, is a heterocyclic compound with an interesting range of applications in scientific research. It has a broad range of uses in organic synthesis, drug discovery, and biochemistry. It is an important building block for many different compounds, and its structure and properties make it a useful tool for a variety of research projects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Strategic Synthesis for Antimicrobial Evaluation : A novel synthetic route has been developed for difluoromethylated pyrazoles, which includes direct fluorination techniques to construct pyrazole derivatives efficiently. This methodology has facilitated the production of compounds exhibiting significant antimicrobial activities against various bacteria and fungi. The structural characterization of these compounds was supported by comprehensive spectroscopic analysis, including 1H, 13C, and 19F NMR, showcasing their potential as antimicrobial agents (Chundawat et al., 2016).

Functional Materials and Chemistry

  • Efficient Synthesis of Fluorinated Pyrazoles : Research into the synthesis of 4-fluoro-5-(perfluoroalkyl)pyrazoles from organofluorosilicon building blocks has been reported, highlighting a versatile and regiospecific method applicable to various substrates. This approach underscores the utility of fluorinated pyrazoles in developing materials with unique properties, such as increased stability and reactivity, due to the presence of fluorine atoms (Bouillon et al., 2001).

Advanced Applications in Agriculture

  • Synthesis and Antifungal Activity Against Phytopathogenic Fungi : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized, displaying moderate to excellent activities against several phytopathogenic fungi. This research not only introduces a new class of antifungal agents but also employs a three-dimensional quantitative structure-activity relationship model to better understand the compounds' efficacy, suggesting their potential application in agricultural crop protection (Du et al., 2015).

Energy Storage and Battery Technology

  • Methyl-Group Functionalization for Lithium-Ion Batteries : Novel methylated pyrazole derivatives have been synthesized and evaluated for high-voltage applications in lithium-ion batteries (LIBs). This research demonstrates the potential of pyrazole-based additives to improve the cycling performance of LIBs, highlighting the impact of functional group modification on the electrochemical stability and reactivity of battery electrolytes (von Aspern et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(Difluoromethyl)-3,5-diethyl-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form bonds with oxygen, nitrogen, and sulfur atoms in biomolecules . These interactions can influence the activity of enzymes and proteins, potentially leading to changes in biochemical pathways. The compound’s ability to act as a hydrogen bond donor and acceptor further enhances its reactivity and interaction with biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . Additionally, it has antioxidant properties that can protect cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent cellular responses. The difluoromethyl group in the compound plays a crucial role in these interactions, enhancing its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to the compound can result in sustained changes in cellular processes and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of cellular processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . The compound’s metabolism can influence metabolic flux and the levels of metabolites in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can affect the compound’s localization and concentration within cells, influencing its overall effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

1-(difluoromethyl)-3,5-diethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N2/c1-3-6-5-7(4-2)12(11-6)8(9)10/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQBWASWYVYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C(F)F)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.